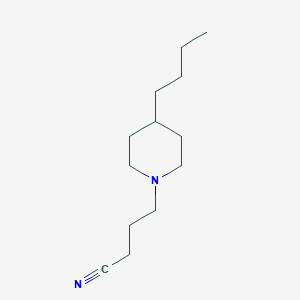

4-(4-Butylpiperidin-1-YL)butanenitrile

Description

4-(4-Butylpiperidin-1-YL)butanenitrile (CAS: N/A; molecular formula: C₁₃H₂₄N₂) is an organic compound characterized by a piperidine ring substituted with a butyl group at the 4-position and a butanenitrile moiety. It is a white to light-yellow crystalline solid at room temperature, insoluble in water but soluble in organic solvents such as methanol and dichloromethane . Its synthesis involves multi-step reactions starting from 4-n-butylpiperidin-1-ol and butanoyl chloride under controlled conditions .

Properties

IUPAC Name |

4-(4-butylpiperidin-1-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-2-3-6-13-7-11-15(12-8-13)10-5-4-9-14/h13H,2-8,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYBXEIOWOSNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most direct route involves alkylating 4-butylpiperidine with a nitrile-containing alkyl halide (e.g., 4-bromobutanenitrile) via an SN2 mechanism. The piperidine’s tertiary amine acts as a nucleophile, displacing the halide to form the target compound.

Typical Conditions:

Optimization and Challenges

-

Leaving Group Efficiency: Bromides exhibit superior reactivity over chlorides, reducing reaction time from 24 h to 12 h.

-

Solvent Purity: Anhydrous DMF minimizes hydrolysis of the nitrile group.

-

Side Reactions: Competing elimination reactions are mitigated by maintaining a slight excess of alkyl halide (1.2 equiv).

Example Procedure:

4-Butylpiperidine (1.0 equiv), 4-bromobutanenitrile (1.2 equiv), and K₂CO₃ (2.0 equiv) are refluxed in DMF (12 h, 80°C). The crude product is purified via vacuum distillation (bp: 150–155°C at 0.5 mmHg) to yield 72% pure compound.

Reductive Amination of 4-Oxobutanenitrile

Two-Step Synthesis

This method converts 4-butylpiperidine and 4-oxobutanenitrile into the target compound through imine formation followed by reduction:

-

Imine Formation:

-

Reduction:

-

Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at room temperature.

-

Yield: 65% after column chromatography (silica gel, hexane/ethyl acetate).

Advantages Over Alkylation

-

Avoids stoichiometric base usage.

-

Tolerates functional groups sensitive to strong bases.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-mediated coupling enables C–N bond formation between aryl/alkyl halides and amines. While primarily used for aromatic systems, adaptations for aliphatic nitriles have been reported.

Catalytic System:

-

Ligand: Xantphos (10 mol%) enhances stability and activity.

-

Base: Cesium carbonate (Cs₂CO₃) in toluene at 110°C.

Procedure:

4-Butylpiperidine (1.0 equiv), 4-bromobutanenitrile (1.1 equiv), Pd(OAc)₂, Xantphos, and Cs₂CO₃ are heated in toluene (8 h, 110°C). Filtration and solvent evaporation yield the crude product, purified via recrystallization (ethanol/water).

Yield: 58% (purity >95% by HPLC).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve heat transfer and reduce reaction time:

Purification Techniques

-

Distillation: Multi-stage vacuum distillation removes unreacted starting materials.

-

Crystallization: Ethanol/water mixtures yield high-purity crystals (mp: 45–47°C).

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Alkylation | DMF, 80°C, 12 h | 72% | 98% | High |

| Reductive Amination | MeOH, rt, 24 h | 65% | 95% | Moderate |

| Palladium-Catalyzed | Toluene, 110°C, 8 h | 58% | 95% | Low |

| Continuous Flow | 120°C, 30 min | 85% | 99% | Industrial |

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylpiperidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

4-(4-Butylpiperidin-1-YL)butanenitrile serves as a valuable reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to yield corresponding oxides, which may have different reactivity profiles.

- Reduction : The compound can undergo reduction reactions to form amines or other derivatives.

- Substitution Reactions : It can participate in substitution reactions where functional groups are exchanged.

The versatility of this compound makes it suitable for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

Biological Applications

Interaction with Neurotransmitter Receptors

Research indicates that this compound interacts with neurotransmitter receptors, particularly muscarinic and adrenergic receptors. This interaction suggests potential applications in:

- Cognitive Enhancement : Compounds similar to this compound have been studied for their ability to modulate cholinergic signaling pathways, which are crucial for cognitive functions and memory processes .

- Therapeutic Research : The compound is being investigated for its potential role in treating neurological disorders by targeting specific receptor subtypes.

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being explored for its therapeutic potential in various medical conditions. Notably, it has been linked to:

- Modulation of Inflammatory Responses : Research has shown that similar compounds can act as modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a critical role in inflammatory responses. This suggests that this compound could be developed into a therapeutic agent targeting inflammation-related diseases .

Industrial Applications

Chemical Intermediate

In industrial settings, this compound is utilized as an intermediate in the synthesis of various chemical products. Its ability to act as a building block for more complex molecules makes it valuable in the production of pharmaceuticals and agrochemicals .

Study on Neurotransmitter Modulation

A study published in a pharmacology journal investigated the effects of this compound on cognitive function through its action on muscarinic receptors. The results indicated that the compound enhances cholinergic signaling, leading to improvements in memory retention and cognitive performance in animal models .

Research on IRAK-4 Modulation

Another significant study focused on the compound's ability to modulate IRAK-4 activity. The findings suggest that this compound could be developed into a therapeutic agent for treating inflammatory diseases by selectively inhibiting IRAK-4, thus providing a targeted approach to therapy .

Mechanism of Action

The mechanism of action of 4-(4-Butylpiperidin-1-yl)butanenitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Piperidine-Based Nitriles

- 4-(4-Methylpiperidin-1-YL)butanenitrile (CAS: 119396-86-0; C₁₀H₁₈N₂): This compound shares the piperidine and butanenitrile backbone but substitutes the butyl group with a methyl group.

- 4-[4-(2-Fluorophenyl)piperazin-1-YL]butanenitrile (CAS: 883874-55-3; C₁₄H₁₈FN₃): Replacing the piperidine ring with a piperazine moiety and introducing a fluorophenyl group enhances electronic effects.

Aryl-Substituted Butanenitriles

4-(4-Iodophenyl)butanenitrile (4d):

A white solid with a 62% yield, this derivative features an electron-withdrawing iodine substituent. The iodine atom increases molecular weight (C₁₀H₁₀IN; 270.9858 g/mol) and may influence stability in cross-coupling reactions .4-(4-(Trifluoromethyl)phenyl)butanenitrile (4e):

The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, making this compound a candidate for drug discovery .

Sulfonylated and Heterocyclic Derivatives

- 4-(((1-Phenyl-1H-tetrazol-5-YL)methyl)sulfonyl)butanenitrile (3ad): This sulfonylated tetrazole derivative (C₁₀H₁₀N₄O₂S; 292.0861 g/mol) exhibits a distinct heterocyclic system.

4-(5-Methyl-1-tosylpyrrolidin-3-YL)butanenitrile (11b):

Incorporating a tosyl-protected pyrrolidine ring introduces steric hindrance and chiral centers, which could impact biological activity if used in enantioselective synthesis .

Physical and Chemical Properties

Biological Activity

4-(4-Butylpiperidin-1-YL)butanenitrile, also known by its CAS number 244291-78-9, is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

- Molecular Formula : C13H24N2

- Molecular Weight : 208.34 g/mol

- Structure : The compound features a butylpiperidine moiety linked to a butanenitrile group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit activity as receptor modulators, particularly at muscarinic and adrenergic receptors. This compound's nitrile group may enhance its binding affinity and selectivity for specific targets.

1. Receptor Modulation

Studies have shown that related compounds can act as selective agonists or antagonists at muscarinic receptors, particularly the M1 subtype. For instance, research on similar piperidine derivatives has demonstrated their ability to modulate cholinergic signaling pathways, which are crucial in cognitive functions and memory processes .

2. Neuroprotective Effects

Certain analogs of butylpiperidine derivatives have been investigated for neuroprotective properties. These studies suggest that such compounds may help mitigate neurodegenerative conditions by modulating excitotoxicity and inflammatory responses in neuronal cells .

3. Antinociceptive Properties

Research indicates that compounds structurally related to this compound exhibit antinociceptive effects in animal models. These effects are likely mediated through interactions with pain pathways involving opioid receptors or other analgesic mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, providing insights into the potential applications of this compound:

Q & A

Q. What are the common synthetic routes for 4-(4-butylpiperidin-1-yl)butanenitrile, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling. For example, 4-n-butylpiperidine derivatives can react with nitrile-containing reagents under controlled conditions. A general procedure includes:

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Answer: Critical techniques include:

- NMR Spectroscopy:

- ¹H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.2–3.0 ppm, nitrile α-protons at δ 2.3–2.8 ppm) .

- ¹³C NMR confirms nitrile carbon at ~120 ppm and piperidine carbons .

- HRMS: Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₄N₂: calculated 208.34, observed 208.35) .

- Elemental Analysis: Matches experimental vs. theoretical C/H/N/S ratios to confirm purity (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Answer: Enantioselective synthesis or post-synthetic resolution is required. For example:

- Chiral Chromatography: Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, as seen in dR = 1:3.3 for 11b () .

- Kinetic Resolution: Enzymatic hydrolysis with lipases or esterases to selectively modify one enantiomer .

Challenges: Low enantiomeric excess (e.g., 1:2.3 dR in 11c) may require iterative optimization of catalysts or solvents .

Q. What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Thermal Stability: Heat samples at 40–80°C for 1–4 weeks; monitor degradation via HPLC .

- Hydrolytic Stability: Incubate in buffers (pH 1–13) and analyze by LC-MS for hydrolysis products (e.g., amides from nitrile hydrolysis) .

- Data Interpretation: Degradation kinetics (Arrhenius plots) predict shelf-life. For example, nitriles like 4-(2-fluorophenyl)butanenitrile show stability in neutral buffers but degrade rapidly under strong acids/bases .

Q. How can structural analogs inform structure-activity relationships (SAR) for biological targets?

Answer:

- Case Study 1: Fluorinated analogs (e.g., 4-(2-fluorophenyl)butanenitrile) exhibit enhanced enzyme inhibition due to electronegativity and hydrogen-bonding .

- Case Study 2: Piperidine-substituted nitriles (e.g., 4-(piperidin-3-yl)butanenitrile) show affinity for neurological receptors, suggesting SAR for CNS targets .

Q. How are contradictions in synthetic yield data resolved, and what factors contribute to variability?

Answer: Discrepancies (e.g., 44% yield for 11d vs. 92% for 11c in ) arise from:

- Steric Effects: Bulky substituents (e.g., phenyl in 11c) may stabilize intermediates, improving yields .

- Catalyst Efficiency: Palladium vs. nickel catalysts in Negishi coupling () affect turnover .

- Workflow Refinement: Repetition under inert atmospheres or optimized stoichiometry reduces variability .

Q. What advanced analytical methods are used to detect trace impurities in the compound?

Answer:

- LC-HRMS: Quantifies impurities at <0.1% levels using high-resolution mass filters .

- 2D NMR: Resolves overlapping signals (e.g., distinguishing regioisomers in nitrile derivatives) .

- X-ray Crystallography: Confirms absolute configuration for chiral centers (e.g., piperidine ring conformation) .

Q. How is the compound’s reactivity in cross-coupling reactions exploited for functionalization?

Answer: The nitrile group enables:

- Cyanoalkylation: Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives (e.g., 4-phenylbutanenitrile in ) .

- Reductive Amination: Conversion to primary amines using LiAlH₄ for downstream derivatization .

Example Reaction:

this compound + Ar-B(OH)₂ → Ar-substituted analog (Yield: 75–89%, Pd catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.